Methyl 4,6-dichloro-5-methylnicotinate
Description
Contextualizing Nicotinic Acid Derivatives in Chemical Science
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in both biological and chemical sciences. wikipedia.org As essential human nutrients, they are precursors to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic redox reactions. wikipedia.org Beyond their biological roles, nicotinic acid derivatives are versatile scaffolds in medicinal chemistry and materials science. chemistryjournal.net The pyridine (B92270) ring, a key feature of these compounds, can be readily modified, allowing for the synthesis of a wide array of functionalized molecules with diverse properties. chemistryjournal.netresearchgate.net The esterification of nicotinic acid, for instance, can alter its solubility and pharmacokinetic properties, a strategy often employed in drug design. belnauka.by
Significance of Halogenated Pyridines in Synthetic Chemistry and Biological Studies
The introduction of halogen atoms onto the pyridine ring dramatically influences the molecule's electronic properties and reactivity, making halogenated pyridines highly valuable intermediates in organic synthesis. mdpi.com The electronegative nature of halogens can activate the pyridine ring towards nucleophilic substitution reactions, a fundamental transformation in the construction of complex molecules. This reactivity is pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
From a biological perspective, the incorporation of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can enhance membrane permeability, improve binding affinity to biological targets, and increase metabolic stability. Consequently, halogenated pyridines are integral components of numerous biologically active compounds, including drugs and pesticides. mdpi.com
Overview of Methyl 4,6-dichloro-5-methylnicotinate Research Trajectories
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile chemical intermediate. Research on closely related polychlorinated and methylated pyridine derivatives provides a logical framework for understanding its potential applications.
The primary research trajectory for a compound like this compound would likely involve its use as a building block in organic synthesis. The two chlorine atoms at positions 4 and 6 of the pyridine ring are susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups. The methyl group at the 5-position and the methyl ester at the 3-position offer additional sites for chemical modification.
Scope and Research Significance of the Compound in Contemporary Chemistry
The contemporary significance of this compound lies in its potential as a scaffold for the synthesis of novel compounds with tailored properties. Its multifunctional nature allows for a diversity-oriented synthesis approach, enabling the creation of libraries of compounds for screening in drug discovery and materials science.
Given the established biological activities of other nicotinic acid derivatives, there is a strong rationale for exploring the potential of compounds derived from this compound in medicinal chemistry. For example, various nicotinic acid derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. chemistryjournal.netresearchgate.netnih.gov The unique substitution pattern of this compound could lead to the discovery of new bioactive molecules with improved efficacy or novel mechanisms of action.
In the realm of materials science, the pyridine core of this compound can be utilized in the design of ligands for metal complexes, functional polymers, and organic electronic materials. The specific arrangement of substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of these materials.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1040247-14-0 | C₈H₇Cl₂NO₂ | 220.05 |
| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | C₈H₈ClNO₂ | 185.61 |
| Methyl 6-chloro-5-nitronicotinate | 59237-53-5 | C₇H₅ClN₂O₄ | 216.58 |
| Methyl nicotinate (B505614) | 93-60-7 | C₇H₇NO₂ | 137.14 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
methyl 4,6-dichloro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-6(9)5(8(12)13-2)3-11-7(4)10/h3H,1-2H3 |
InChI Key |
DMWFUFYCVMLRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
De Novo Synthesis of Methyl 4,6-dichloro-5-methylnicotinate
The de novo construction involves foundational reactions that first establish the core nicotinate (B505614) structure, followed by precise halogenation to introduce the desired chloro-substituents.
The initial step in forming the nicotinate scaffold is typically the esterification of a corresponding nicotinic acid. The synthesis of methyl nicotinate, a fundamental precursor, is commonly achieved by reacting nicotinic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. researchgate.netunishivaji.ac.inchemicalbook.com This reaction is generally performed under reflux conditions for several hours to drive the equilibrium towards the ester product. unishivaji.ac.inchemicalbook.com The process involves the protonation of the carboxylic acid group by the strong acid, making it more susceptible to nucleophilic attack by methanol.
Alternative methods for the esterification of pyridinecarboxylic acids have also been explored to improve yields and reaction conditions. For instance, solid acid catalysts like MoO3/SiO2 have been used as a bifunctional catalyst to replace sulfuric acid, with reported yields of methyl nicotinate around 79%. orientjchem.orgorientjchem.org Other approaches include reacting the pyridinecarboxylic acid with thionyl chloride to form the more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. nih.gov
Table 1: Comparison of Esterification Methods for Nicotinic Acid
| Catalyst/Reagent | Alcohol | Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Methanol | Reflux | 70% | unishivaji.ac.in |
| MoO₃/SiO₂ | Methanol | Reflux | ~79% | orientjchem.orgorientjchem.org |
| Thionyl Chloride / Triethylamine (B128534) | Pentafluorophenol | Room Temp | - | nih.gov |
The functionalization of the pyridine (B92270) core with halogens is a critical step. Pyridine itself is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution (EAS) reactions typically used for halogenating benzene (B151609) rings. nih.gov Consequently, direct halogenation of pyridines requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and often results in mixtures of regioisomers. chemrxiv.orgnih.gov
To overcome these challenges, several strategies have been developed. One common approach is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. nih.govresearchgate.net After the halogenation step, the N-oxide can be removed through deoxygenation to yield the desired halopyridine. researchgate.net Another strategy involves a ring-opening, halogenation, and ring-closing sequence. In this method, the pyridine ring is temporarily transformed into a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions before the ring is closed again. chemrxiv.orgnih.govthieme-connect.com
Achieving the specific 4,6-dichloro substitution pattern on the 5-methylnicotinate scaffold requires precise control over the reaction's regioselectivity. Direct chlorination is often unselective. A more controlled approach involves starting with a precursor that has functional groups that can be readily replaced by chlorine.
For instance, a common strategy is to start with a pyridine derivative containing hydroxyl groups at the 4- and 6-positions. These hydroxy-pyridines (or their tautomeric pyridone forms) can be converted to the corresponding chloro-derivatives using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This substitution reaction is a standard method for converting pyridones to chloropyridines.
Another powerful technique for achieving regioselectivity is through the use of pyridine N-oxides. The N-oxide activates the 4-position for nucleophilic attack, but also for electrophilic substitution. A highly efficient protocol for accessing 2-halo-substituted pyridines has been developed via the halogenation of unsymmetrical pyridine N-oxides under mild conditions using reagents like oxalyl chloride and triethylamine in dichloromethane (B109758). researchgate.netacs.org While this method targets the 2-position, modifications in reagents and directing groups can influence the site of halogenation. For fused ring systems like imidazo[1,2-a]pyridines, transition-metal-free methods using sodium chlorite (B76162) (NaClO₂) have been developed for regioselective C-H chlorination at the 3-position. nih.govresearchgate.net
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound often relies on the chemical modification of existing substituted pyridine rings. The compound itself then serves as a valuable intermediate for building more complex molecules.
A practical synthetic route often begins with a more readily available substituted pyridine. For example, the synthesis can start from 4-hydroxy-6-methylnicotinic acid. This precursor undergoes esterification with methanol to yield methyl 4-hydroxy-6-methylnicotinate. rsc.org Subsequently, this intermediate can be subjected to chlorination. The hydroxyl group at the 4-position can be converted to a chloro group. The synthesis of a related compound, 4-methyl-2,6-dichloronicotinonitrile, demonstrates the regioselective substitution of a chlorine atom at position 6 by a nucleophile, indicating the different reactivity of the two chloro-substituents. researchgate.net
Another documented industrial process involves the oxidation of 5-Ethyl-2-Methyl Pyridine with nitric acid, followed by esterification with methanol to produce Methyl-6-methylnicotinate. environmentclearance.nic.in This intermediate would then require further steps for the introduction of the two chlorine atoms.
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its two chlorine atoms. These chloro-substituents can be selectively displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 4-position, a selectivity attributed to steric hindrance at the C2 position. researchgate.net
This differential reactivity allows for the sequential introduction of different functional groups. For example, in the synthesis of certain agrochemicals, the chlorine at the 6-position of a dichloronicotinate derivative can be selectively replaced by an amine or other nucleophile, leaving the chlorine at the 4-position intact for a subsequent reaction. This stepwise functionalization is crucial for constructing complex, highly substituted pyridine derivatives. researchgate.net
The ester group also provides a reactive handle for further transformations. It can be hydrolyzed back to a carboxylic acid or converted into an amide, expanding the range of possible derivative structures. For example, methyl nicotinate derivatives are commonly used in the enzymatic synthesis of nicotinamide (B372718) derivatives by reacting them with various amines. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nicotinic acid |
| Methanol |
| Sulfuric acid |
| Methyl nicotinate |
| Phosphorus oxychloride (POCl₃) |
| Phosphorus pentachloride (PCl₅) |
| Thionyl chloride |
| Oxalyl chloride |
| Triethylamine |
| Dichloromethane |
| Sodium chlorite (NaClO₂) |
| 4-hydroxy-6-methylnicotinic acid |
| Methyl 4-hydroxy-6-methylnicotinate |
| 4-methyl-2,6-dichloronicotinonitrile |
| 5-Ethyl-2-Methyl Pyridine |
| Nitric acid |
| Methyl-6-methylnicotinate |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| DMAP (4-Dimethylaminopyridine) |
| Pentafluorophenol |
Derivatization and Functional Group Transformations
The chemical reactivity of this compound is primarily dictated by the three key functional groups attached to the pyridine core: the two chlorine atoms, the methyl ester moiety, and the methyl group at the 5-position. These sites allow for a range of derivatizations and transformations.
Nucleophilic Substitution Reactions of Chlorine Atoms on the Pyridine Ring
The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine substituents. The regioselectivity of such reactions is influenced by the electronic effects of the other ring substituents. In halogenated pyridines, chlorine atoms at the 2- and 6-positions are particularly reactive. researchgate.net For this compound, both the C4 and C6 positions are activated towards nucleophilic attack.
Studies on related dichloro-substituted heterocycles provide insight into the potential reactivity. For instance, in the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile (B47326) dimer, nucleophilic substitution occurs selectively at the 6-position, which is attributed to greater steric hindrance at the C2 position. researchgate.net In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with anilines and secondary aliphatic amines selectively displace the chloride group at the C4 position. researchgate.net
For this compound, the C6 position is generally expected to be more electrophilic and thus more susceptible to nucleophilic attack than the C4 position. This is due to the combined electron-withdrawing influence of the adjacent ring nitrogen and the ester group at the 3-position. The 5-methyl group, being weakly electron-donating, has a lesser electronic impact. A variety of nucleophiles can be employed to displace one or both chlorine atoms, leading to a diverse array of derivatives.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amines | Piperidine (B6355638) | Methyl 4-chloro-6-(piperidin-1-yl)-5-methylnicotinate |
| Alkoxides | Sodium Methoxide | Methyl 4-chloro-6-methoxy-5-methylnicotinate |
Reduction Reactions of the Ester Moiety and Pyridine Core
The selective reduction of the functional groups in this compound allows for the synthesis of important derivatives such as hydroxymethylpyridines.
The methyl ester group can be selectively reduced to a primary alcohol using standard reducing agents. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also be used, often requiring specific conditions or longer reaction times for ester reduction. iwu.edu This chemoselective reduction would yield (4,6-dichloro-5-methylpyridin-3-yl)methanol.
Reduction of the pyridine core is more challenging and typically requires more vigorous conditions, such as high-pressure catalytic hydrogenation with catalysts like platinum, palladium, or rhodium. This process would lead to the corresponding piperidine derivative, saturating the aromatic ring. The conditions required for ring reduction would likely lead to the simultaneous reduction of the ester group and potentially dehalogenation.
Table 2: Potential Reduction Pathways
| Reagent(s) | Target Functional Group | Expected Product |
|---|---|---|
| LiAlH₄ in THF | Methyl Ester | (4,6-dichloro-5-methylpyridin-3-yl)methanol |
Oxidation Reactions and Pathway Exploration
Oxidation reactions on this compound can target the pyridine nitrogen or the methyl group at the 5-position.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The resulting N-oxide exhibits altered reactivity, particularly in electrophilic and nucleophilic substitution reactions. For example, the synthesis of 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide was successfully achieved by treating the parent pyridine with m-CPBA. rsc.org
Oxidation of the C5-methyl group to a formyl or carboxylic acid group is another potential pathway, though it requires potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). Such reactions might face challenges with selectivity, potentially leading to over-oxidation or degradation of the pyridine ring under harsh conditions.
Modifications at the Methyl Ester Group
Besides reduction, the methyl ester group is amenable to other important transformations, primarily hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4,6-dichloro-5-methylnicotinic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) using reagents like sodium hydroxide (B78521) followed by acidic workup is a common and efficient method.
Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups by heating the compound in the presence of a different alcohol and an acid or base catalyst. For instance, refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid would produce Ethyl 4,6-dichloro-5-methylnicotinate. Scandium(III) triflate has been shown to be an effective catalyst for direct transesterification reactions in boiling alcohols. organic-chemistry.org
Mechanistic Studies of Key Synthetic Reactions
The key synthetic transformations involving this compound are governed by well-established reaction mechanisms. The nucleophilic substitution of the chlorine atoms proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.
This process involves two main steps:
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (e.g., C6). This attack is perpendicular to the plane of the aromatic ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.
The regioselectivity of the initial attack is determined by the stability of the resulting Meisenheimer complex. Attack at the C6 position is favored because the resulting negative charge can be effectively delocalized onto the ring nitrogen and the carbonyl oxygen of the ester group through resonance, creating a more stable intermediate compared to attack at C4. DFT calculations on similar systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have been used to explain the regioselectivity of nucleophilic substitution by analyzing the charge distribution on the reactive carbon atoms. nih.gov
Structure Activity Relationship Sar Studies and Analog Design
Design and Synthesis of Methyl 4,6-dichloro-5-methylnicotinate Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to modulate its physicochemical and electronic properties. mdpi.comnih.gov The synthesis of these new chemical entities can be achieved through various established organic chemistry methodologies. A common approach is the esterification of a corresponding nicotinic acid precursor with methanol (B129727), often catalyzed by an acid like sulfuric acid. researchgate.netchemicalbook.com
Synthetic strategies for creating analogs often focus on modifying the pyridine (B92270) core. General methods for producing substituted methyl pyridinecarboxylates can be adapted, starting from precursors like aminomethylpyridines. researchgate.net For instance, a synthetic route to produce a related compound, methyl 4-bromo-6-methylnicotinate, involves the conversion of a 4-hydroxy intermediate using a brominating agent like phosphorus oxybromide. rsc.org Similar strategies can be envisioned for introducing other halogens or functional groups to the this compound scaffold. Furthermore, biocatalysis using enzymes in continuous-flow microreactors presents a green and efficient alternative for synthesizing nicotinamide (B372718) derivatives from methyl nicotinate (B505614) precursors, a technique that could be applied to produce a diverse range of analogs. nih.gov
Systematic Variation of Substituents on the Pyridine Ring
The electronic properties of the pyridine ring in this compound are heavily influenced by its substituents: two electron-withdrawing chlorine atoms and one electron-donating methyl group. Systematic variation of these substituents is a key strategy in SAR studies to fine-tune the molecule's properties. nih.gov
The basicity and reactivity of the pyridine ring are sensitive to the electronic nature of its substituents. scribd.com Electron-donating groups, such as the methyl group at the C5 position, generally increase the electron density of the ring and its basicity. scribd.com Conversely, the two electron-withdrawing chlorine atoms at the C4 and C6 positions significantly decrease the ring's electron density. This deactivation makes the molecule less susceptible to electrophilic substitution but more reactive towards nucleophilic attack. uoanbar.edu.iq
SAR studies would involve replacing the existing substituents with a range of other groups to probe these effects. For example, replacing the methyl group with a more strongly electron-donating group like a methoxy (B1213986) group, or a strongly electron-withdrawing group like a trifluoromethyl group, would provide insight into the role of electronic effects at this position. Similarly, altering the halogen substituents (e.g., to fluorine or bromine) would modulate both steric and electronic properties. nih.gov The alkaline hydrolysis rates of substituted methyl pyridinecarboxylates, for instance, can be correlated with Hammett substituent constants (σ), demonstrating that the electronic effects of the ring nitrogen and the substituents are often additive. researchgate.net
| Position | Original Substituent | Proposed Variation | Predicted Effect on Ring Electron Density | Rationale |
|---|---|---|---|---|
| C4/C6 | Chloro (-Cl) | Fluoro (-F) | Decrease (stronger induction) | Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. |
| C4/C6 | Chloro (-Cl) | Bromo (-Br) | Slight Increase (weaker induction) | Bromine is less electronegative than chlorine, resulting in a weaker inductive pull on electron density. |
| C5 | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Slight Increase | The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. nih.gov |
| C5 | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Significant Decrease | The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. |
| C4/C6 | Chloro (-Cl) | Amino (-NH₂) | Significant Increase | The amino group is a strong electron-donating group through resonance (+R effect). mdpi.com |
Impact of Halogenation Pattern on Molecular Reactivity
The presence and position of halogen atoms on an aromatic ring are critical determinants of its chemical reactivity. mt.com In this compound, the two chlorine atoms profoundly influence the molecule's behavior. Pyridine itself is an electron-deficient aromatic system, and the addition of two strongly electronegative chlorine atoms further deactivates the ring towards electrophilic aromatic substitution. nih.gov Such reactions, if they occur at all, would require harsh conditions. uoanbar.edu.iq
Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The chlorine atoms at the 4 and 6 positions are susceptible to displacement by strong nucleophiles. The reactivity of halogens in organic compounds generally follows the order F > Cl > Br > I. libretexts.org While chlorination can sometimes lead to mixtures of products, bromination is often more selective, particularly in free-radical reactions where it favors substitution at tertiary C-H bonds. libretexts.orgmasterorganicchemistry.com However, in the context of pyridine, halogenation typically requires specialized reagents or catalysts due to the ring's inherent electron-poor nature. nih.govresearchgate.net The specific 4,6-dichloro pattern makes the molecule an interesting substrate for further functionalization, allowing for the potential displacement of one or both chlorine atoms to introduce new functionalities and generate diverse analogs.
Stereochemical Considerations in Nicotinate Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular design, as different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities. nih.gov While this compound itself is an achiral molecule, the design and synthesis of its analogs could readily introduce chirality.
For example, nucleophilic addition to the pyridine ring or modification of a side chain could create a new stereocenter. nih.gov When a chiral center is present, the molecule will exist as a pair of enantiomers, which are non-superimposable mirror images. nih.gov These enantiomers can interact differently with chiral biological targets like enzymes and receptors. pharmacy180.com Therefore, a key consideration in the design of new, potentially bioactive nicotinate derivatives is the control of their stereochemistry.
The stereoselective synthesis of specific isomers is often necessary to isolate the desired biological activity and avoid potential off-target effects from the other isomer. nih.gov Methodologies for the stereoselective synthesis of nicotinamide and nicotinic acid analogs, for instance, have been developed to obtain specific anomers via glycosylation protocols. nih.gov Such principles are paramount when designing analogs of this compound intended for biological applications.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4,6-dichloro-5-methylnicotinate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the methyl group attached to the pyridine (B92270) ring, and the methyl ester group. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester functionality.
A hypothetical ¹H NMR data table based on typical chemical shift ranges for similar structures is presented below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.5 - 8.5 | Singlet | 1H |
| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H |
| -CH₃ (ring) | 2.0 - 2.5 | Singlet | 3H |
Note: This data is predictive and based on general chemical shift ranges for analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons. The positions of the carbon signals are significantly affected by the attached functional groups.
A predicted ¹³C NMR data table is provided below, outlining the expected chemical shift regions for each carbon atom.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 175 |
| Aromatic C-Cl | 140 - 160 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-C | 110 - 130 |
| -OCH₃ (ester) | 50 - 60 |
| -CH₃ (ring) | 15 - 25 |
Note: This data represents expected ranges and is not based on experimentally recorded spectra for this specific compound.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of this compound, COSY would primarily be used to confirm the absence of coupling for the isolated aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to link the proton signals of the methyl groups and the aromatic proton to their corresponding carbon signals.
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed around 1720 cm⁻¹. Other significant absorptions would include C-Cl stretching vibrations, C-N and C=C stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations of the methyl groups.
A summary of expected key IR absorption bands is presented below.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester stretch) | ~1720 | Strong |
| C=C, C=N (aromatic ring stretch) | 1400 - 1600 | Medium-Strong |
| C-O (ester stretch) | 1100 - 1300 | Strong |
| C-Cl (stretch) | 600 - 800 | Medium-Strong |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or dichloromethane (B109758), would be expected to show absorption maxima characteristic of the substituted pyridine ring system. The presence of the chloro and methyl substituents, as well as the methyl ester group, would influence the position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, arising from the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and potentially the loss of a chlorine atom.
A table of expected major fragments in the mass spectrum is provided below.
| Fragment | m/z (relative to M) | Description |
| [M]⁺ | M | Molecular ion |
| [M - OCH₃]⁺ | M - 31 | Loss of the methoxy radical |
| [M - COOCH₃]⁺ | M - 59 | Loss of the methoxycarbonyl radical |
| [M - Cl]⁺ | M - 35/37 | Loss of a chlorine radical |
These fragmentation patterns, in conjunction with the isotopic distribution, would provide strong evidence for the proposed structure of this compound and serve as a valuable tool for assessing its purity.
An in-depth analysis of the solid-state structure of this compound through X-ray crystallography is not possible at this time. A comprehensive search for relevant crystallographic data has yielded no specific studies detailing the crystal structure of this particular compound.
Scientific literature and crystallographic databases currently lack published research on the X-ray diffraction analysis of this compound. Consequently, crucial information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains undetermined. Without these foundational data, a detailed discussion of its molecular geometry, intermolecular interactions, and packing arrangement in the solid state cannot be provided.
Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, is required to elucidate its three-dimensional structure. Such a study would provide valuable insights into the precise bond lengths, bond angles, and conformational properties of the molecule, contributing to a more complete understanding of its chemical and physical characteristics.
Computational Chemistry and Theoretical Studies
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to predict the chemical behavior of Methyl 4,6-dichloro-5-methylnicotinate. These descriptors provide a quantitative framework for understanding the molecule's reactivity.
Ionization Potential (I) : Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (A) : Approximated as -ELUMO, it is the energy released when an electron is added.
Electronegativity (χ) : Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.
Chemical Hardness (η) : Calculated as (I - A) / 2, it indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S) : The reciprocal of hardness (1 / η), it signifies a higher propensity for chemical reaction.
Electrophilicity Index (ω) : Calculated as χ² / (2η), it quantifies the ability of a molecule to accept electrons.
These descriptors would collectively characterize this compound as likely being a moderately hard molecule with significant electrophilic character, owing to its multiple electron-withdrawing substituents.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are a reliable tool for predicting spectroscopic properties, which can be used to validate experimentally obtained data or to aid in structural elucidation.
NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the magnetic shielding tensors for each nucleus are calculated and then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). Comparing the predicted spectrum with the experimental one is a powerful method for confirming the molecular structure.
Vibrational Frequencies : The vibrational modes of a molecule correspond to the peaks observed in its Infrared (IR) and Raman spectra. DFT calculations can compute these vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental spectra, aiding in the assignment of specific vibrational modes to particular functional groups.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations would be particularly useful for:
Conformational Analysis : Exploring the rotational freedom around the single bonds, particularly the bond connecting the ester group to the pyridine (B92270) ring. This analysis can identify the most populated conformations and the energy barriers between them.
Solvent Effects : By including explicit solvent molecules (e.g., water, DMSO) in the simulation box, MD can model how the solvent influences the molecule's conformation and dynamics. It can reveal the structure of the solvation shell and identify specific interactions, like hydrogen bonding between the solvent and the molecule's ester group or nitrogen atom. This provides a more realistic understanding of the molecule's behavior in solution.
Biological Activity and Mechanistic Investigations Non Clinical Context
Exploration of Potential Biological Targets and Pathways
Research into the biological activities of methyl 4,6-dichloro-5-methylnicotinate and structurally related compounds suggests potential interactions with several biological targets and pathways, primarily in the context of agrochemical research. The core nicotinic acid structure is a well-known motif in biologically active molecules. For instance, the parent compound, methyl nicotinate (B505614), is known to act as a peripheral vasodilator. drugbank.com The introduction of chloro and methyl substituents on the pyridine (B92270) ring, as seen in this compound, significantly alters its electronic and steric properties, thereby influencing its potential biological targets.
Derivatives of nicotinic acid are investigated for their effects on various enzymatic systems and receptor pathways. While specific targets for this compound are not extensively detailed in publicly available literature, related chlorinated pyridine compounds have been explored for their inhibitory effects on enzymes crucial for pathogen survival or insect development. The general approach in agrochemical lead discovery involves screening such compounds against a panel of known and novel targets, including those involved in fungal respiration, insect neurotransmission, and plant-pathogen interactions. The dichlorinated pyridine ring system is a common scaffold in molecules designed to interact with specific binding pockets in target proteins, where the chlorine atoms can form halogen bonds or participate in hydrophobic interactions, and the nitrogen atom can act as a hydrogen bond acceptor.
In Vitro Bioactivity Profiling in Cellular and Enzymatic Assays
In vitro studies are crucial for determining the bioactivity of novel chemical entities like this compound. While specific assay results for this exact compound are not widely published, the general methodology involves a tiered screening approach. Initially, the compound would be tested in broad-spectrum cellular assays to identify any general cytotoxic or growth-inhibitory effects against various cell lines, including fungal, bacterial, insect, and plant cells.
Following any observed activity in cellular assays, more specific enzymatic assays would be employed to elucidate the mechanism of action. For example, if the compound shows antifungal activity, it might be tested against key enzymes in fungal metabolic pathways, such as succinate (B1194679) dehydrogenase or cytochrome P450s. Similarly, if insecticidal activity is detected, assays targeting insect-specific enzymes or receptors, like acetylcholinesterase or the GABA receptor, would be conducted. The results of these assays, typically reported as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, provide a quantitative measure of the compound's potency.
Structure-Activity Relationships Correlating with Mechanistic Biological Responses
The structure-activity relationship (SAR) for nicotinic acid derivatives is a key area of investigation in the development of new agrochemicals. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring.
For this compound, the following structural features are significant:
Dichlorination at positions 4 and 6: The presence of chlorine atoms at these positions significantly influences the molecule's lipophilicity and electronic distribution. This can enhance its ability to cross biological membranes and interact with specific target sites. The position of these halogens is often critical for binding to the target protein.
Methyl ester at position 3: The ester group can be a site of metabolic transformation and can also participate in hydrogen bonding. Hydrolysis of the ester to the corresponding carboxylic acid can dramatically alter the compound's solubility and biological activity.
SAR studies involve synthesizing and testing a series of analogs where each of these substituents is systematically varied. For example, replacing the methyl group with other alkyl groups or moving the chlorine atoms to different positions on the ring would help to map the structural requirements for optimal biological activity.
Antimicrobial Activity Studies in Laboratory Models
While specific data on the antimicrobial activity of this compound is limited in the public domain, related nicotinic acid and pyridine derivatives have been investigated for such properties. Laboratory models for assessing antimicrobial activity typically involve in vitro susceptibility testing against a panel of economically important plant pathogenic fungi and bacteria.
Standard methods like broth microdilution or agar (B569324) diffusion assays are used to determine the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of the target microorganisms. For example, the compound would be tested against fungal pathogens such as Botrytis cinerea (gray mold), Fusarium species (causative agents of various wilts and blights), and bacterial pathogens like Pseudomonas syringae and Xanthomonas species. The results of these studies would indicate the spectrum and potency of its antimicrobial activity.
| Microorganism Type | Potential Target Species | Assay Method | Key Metric |
| Fungus | Botrytis cinerea, Fusarium oxysporum | Broth Microdilution | MIC (µg/mL) |
| Bacterium | Pseudomonas syringae, Xanthomonas campestris | Agar Diffusion | Zone of Inhibition (mm) |
Insecticidal Activity Studies and Mode of Action Elucidation
Nicotinic acid derivatives are precursors and analogs of neonicotinoids, a major class of insecticides that act on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. Therefore, it is plausible that this compound could be investigated for insecticidal properties.
Initial screening for insecticidal activity would involve topical application or feeding assays against various insect pests, such as aphids, caterpillars, and beetles. If activity is observed, further studies would be conducted to determine the mode of action. This could involve electrophysiological studies on isolated insect neurons to see if the compound modulates the activity of nAChRs or other key ion channels. Competitive binding assays with radiolabeled ligands for known insecticide target sites would also be employed to identify the specific molecular target. The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action to aid in resistance management. ufl.edu Any new compound would be characterized to determine if it represents a novel mode of action.
Agrochemical Lead Compound Development and Optimization
This compound can be considered a potential starting point or intermediate in an agrochemical lead compound development program. Its substituted pyridine core is a common feature in many successful pesticides. The process of lead optimization would involve synthesizing a library of analogs to improve potency, spectrum of activity, and physicochemical properties.
For instance, modifications could be made to the ester group to alter solubility and systemic movement in plants. The methyl group could be replaced with other functional groups to probe for additional interactions with the target site. The chlorine atoms might be substituted with other halogens or small alkyl groups to fine-tune the electronic properties and metabolic stability of the molecule. The goal of this iterative process of synthesis and biological testing is to identify a candidate compound with the desired efficacy and a favorable environmental profile for further development.
| Structural Moiety | Potential Modifications | Desired Outcome |
| Methyl Ester | Ethyl, Propyl, etc.; Amides | Improved systemic activity, altered metabolic stability |
| 5-Methyl Group | H, Ethyl, CF3 | Enhanced binding affinity, increased potency |
| 4,6-Chloro Groups | F, Br, other positions | Modified electronic properties, improved target specificity |
Mechanistic Insights into Molecular Interactions (e.g., enzyme inhibition, receptor binding at a molecular level)
Elucidating the molecular interactions of a potential agrochemical with its target is fundamental to understanding its mechanism of action. For a compound like this compound, if it were found to be an enzyme inhibitor, detailed kinetic studies would be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
If the compound targets a receptor, such as an insect nAChR, radioligand binding studies would be used to determine its binding affinity (Ki or Kd value) for the receptor. Computational modeling and molecular docking studies could be employed to predict the binding mode of the compound within the active site of the target protein. These models can provide valuable insights into the specific amino acid residues involved in the interaction and can guide the rational design of more potent analogs. For example, docking studies might reveal that one of the chlorine atoms forms a crucial halogen bond with a backbone carbonyl group in the binding pocket, while the pyridine nitrogen accepts a hydrogen bond from a key residue. This level of mechanistic understanding is critical for optimizing the lead compound and for understanding potential mechanisms of resistance.
Applications in Advanced Materials and Specialized Chemical Synthesis
Utilization as a Synthetic Intermediate for Complex Heterocyclic Systems
There is limited direct evidence in peer-reviewed journals and patents detailing the use of Methyl 4,6-dichloro-5-methylnicotinate as a precursor for complex heterocyclic systems. Generally, halogenated and methylated nicotinic acid esters are valuable building blocks in organic synthesis. They can undergo various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cyclization reactions, to form a diverse array of heterocyclic compounds. These resulting structures are often explored for their biological activities.
Role in Agrochemical Synthesis for Active Ingredient Development
Applications in Material Science or Other Industrial Chemical Processes
Information regarding the application of this compound in material science or other industrial chemical processes is not found in the available literature. The potential for this compound to be used as a monomer in polymerization or as an additive in material formulations has not been explored in published research.
Advanced Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is an indispensable tool for separating "Methyl 4,6-dichloro-5-methylnicotinate" from starting materials, byproducts, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like nicotinic acid esters. For analogous compounds such as methyl nicotinate (B505614), reversed-phase HPLC is a common approach. nih.gov A study on the stability of methyl nicotinate in aqueous solutions utilized an HPLC method with UV detection to quantify the parent compound and its primary degradation product, nicotinic acid. nih.gov
Key parameters for the HPLC analysis of a related compound, methyl nicotinate, are detailed below. nih.govmdpi.com These parameters can serve as a starting point for developing a specific method for "this compound".
Table 1: Example HPLC Parameters for Methyl Nicotinate Analysis
| Parameter | Condition | Source |
| Separator Column | Supelcosil™ LC-18 ODS-18 (25 cm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase (Eluant) | 25% v/v Methanol (B129727) in Water | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Detection | UV at 263 nm | nih.gov |
| Injection Volume | 20 µL | nih.gov |
| Retention Time (Methyl nicotinate) | 7.3 minutes | nih.gov |
| Limit of Detection (Methyl nicotinate) | 0.05 µg/mL | nih.gov |
Method validation for HPLC analysis ensures accuracy and precision. For a mixture containing methyl nicotinate and salicylic (B10762653) acid derivatives, recovery percentages were found to be between 93.48% and 102.12%, with relative standard deviations (RSD%) ranging from 0.301% to 6.341%, indicating high accuracy and precision. mdpi.com Purity assessments of commercially available methyl nicotinate have demonstrated purities as high as 99.85% when analyzed by HPLC. selleckchem.com
GC is highly effective for the analysis of volatile and thermally stable compounds. For halogenated nicotinic acids, which are precursors to esters like "this compound," GC analysis is typically performed after conversion to their more volatile methyl esters. uark.edu The choice of derivatization method is critical to avoid side reactions and ensure quantitative conversion.
A study comparing four different methylation methods for a mixture of six dihalonicotinic acids found that using diazomethane (B1218177) provided a quantitative yield of the corresponding methyl esters without side reactions, making it the most suitable for analytical method development. uark.edu Other methods using HCl/methanol or BF3/methanol led to undesirable side reactions, such as the displacement of halo-substituents. uark.edu The developed GC method allowed for the elution of all six methyl dihalonicotinates within nineteen minutes with excellent peak resolution. uark.edu
Table 2: Comparison of Methylation Methods for GC Analysis of Dihalonicotinic Acids uark.edu
| Method | Reagents | Outcome | Efficiency |
| Method 1 | HCl and Methanol | Displacement of halogens by chlorine at 2- and 6-positions. | Inefficient |
| Method 2 | BF₃/Methanol | Displacement of halogens by methoxide. | Inefficient |
| Method 3 | Dicyclohexylcarbodiimide/Methanol | Produced a mixture of derivatives. | Poor Yield |
| Method 4 | Diazomethane | Quantitative yield of corresponding methyl esters with no side reactions. | Suitable for analytical method development |
Gas chromatographic analysis has also been successfully used to determine the yield of related compounds like 6-methylnicotinic acid ethyl ester from crude reaction products. google.com
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are essential for unequivocal structure elucidation and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the components of a mixture. In the analysis of dihalonicotinic acid methyl esters, GC-MS was used to confirm the identity of the target compounds and identify byproducts formed during inefficient derivatization reactions. uark.edu The mass spectra provide valuable information about the molecular weight and fragmentation patterns of the analytes, which aids in their structural confirmation. uark.edu
Spectroscopic Methods for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes based on real-time measurements of critical quality and performance attributes. mt.comnih.gov The goal of PAT is to build quality into the product by design, rather than relying solely on end-product testing. mt.com
Spectroscopic techniques are primary tools in PAT because they can provide real-time, in-line or online information about a chemical reaction without the need for sample extraction. researchgate.net For the synthesis of "this compound," in-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy could be implemented to monitor reaction progress. These tools can track the concentration of reactants, intermediates, and products by measuring changes in their characteristic vibrational spectra over time. This real-time data allows for a deeper understanding of reaction kinetics and helps to identify the reaction endpoint accurately, ensuring process consistency and optimizing yield. mt.comresearchgate.net
While advanced spectroscopic methods are central to PAT, simpler techniques like Thin-Layer Chromatography (TLC) are also used at the research scale to monitor the progress of a reaction until the starting material has been completely consumed. rsc.org
Advanced Purification and Isolation Techniques for Research Scale
Achieving high purity of "this compound" on a research scale is crucial for accurate subsequent analysis and use.
Silica Gel Column Chromatography is the most common technique for the purification of reaction mixtures. In the synthesis of various substituted methyl nicotinate derivatives, column chromatography is routinely used to isolate the desired product from byproducts and unreacted starting materials. rsc.org The choice of eluent system (e.g., a mixture of dichloromethane (B109758) and methanol or petroleum ether and ethyl acetate) is optimized to achieve the best separation. rsc.org
Recrystallization is another fundamental technique used to purify solid compounds. unishivaji.ac.in It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to form crystals while impurities remain in the solution.
For certain classes of compounds like pyridine (B92270) derivatives, more advanced purification strategies can be employed. An example is the use of a facile acid/base extraction protocol . This technique leverages the amphoteric nature of some pyridine-phenolic ligands to separate them from organic impurities and catalyst residues without the need for conventional gradient chromatography. researchgate.net Such a method can result in products with high yield (>92%) and purity. researchgate.net For volatile compounds, Kugelrohr distillation can be an effective purification method at a laboratory scale. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4,6-dichloro-5-methylnicotinate with high purity, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves chlorination and esterification steps. Key parameters include temperature control (e.g., reflux conditions in chlorobenzene as in related pyridine derivatives) , stoichiometric ratios of chlorinating agents, and purification via recrystallization (ethanol is commonly used for nitro intermediates) . Monitor reaction progress using TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., chlorobenzene vs. DMF) and catalyst selection. Purity can be verified via melting point analysis and NMR spectroscopy .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use - and -NMR to confirm substitution patterns (e.g., chlorine and methyl group positions). Compare spectral data to literature values (e.g., Sabatini et al., 1999) .
- Physicochemical Properties : Determine logP values via shake-flask or HPLC methods to assess lipophilicity. Measure melting points (if solid) and solubility in common solvents (e.g., DMSO, ethanol) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (206.026 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Emergency Measures : In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on chlorine and methyl group positions .
- Data Interpretation : Analyze bond lengths (C-Cl typically ~1.74 Å) and angles to confirm planar geometry. Compare with density functional theory (DFT) calculations for validation .
- Challenges : Address twinning or disorder using SHELXPRO for macromolecular interfaces or high-resolution data .
Q. What strategies are effective for reconciling conflicting spectral or reactivity data in derivatives of this compound?
- Methodological Answer :
- Data Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions). Use orthogonal techniques (e.g., IR vs. Raman spectroscopy for functional groups) .
- Statistical Analysis : Apply error-propagation models to assess uncertainties in reaction yields or spectroscopic measurements .
- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., methyl 2,6-dichloroisonicotinate, CAS 42521-09-5) to identify outliers .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in pharmacological contexts?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., fluorination at position 2, as in methyl 2,6-dichloro-5-fluoronicotinate) .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Normalize data to controls and calculate IC values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity trends .
Q. What systematic approaches ensure reproducibility when scaling up synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to evaluate factors like temperature, stirring rate, and solvent volume. Pilot-scale reactions (1–10 g) identify bottlenecks .
- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Batch consistency is verified via HPLC purity (>95%) and residual solvent analysis .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and reaction logs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
